molecular formula C13H14FN3O4S B2385283 N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2190365-85-4

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2385283
CAS No.: 2190365-85-4
M. Wt: 327.33
InChI Key: VREQKSLHYJCRSR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions, a fluorophenyl group, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine derivative is reacted with a fluorophenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-bromophenyl)methanesulfonamide
  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-iodophenyl)methanesulfonamide

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREQKSLHYJCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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